Cas no 2171805-48-2 (7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid)

7-Bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid is a brominated quinazoline derivative with a carboxylic acid functional group, offering versatility as a synthetic intermediate in organic and medicinal chemistry. The bromine substituent enhances reactivity for further functionalization, while the 2-methylpropyl group contributes to lipophilicity, influencing solubility and binding properties. The carboxylic acid moiety allows for derivatization into esters, amides, or other conjugates, expanding its utility in structure-activity relationship studies. This compound is particularly valuable in the development of pharmacologically active molecules, such as kinase inhibitors or antimicrobial agents, due to the quinazoline scaffold's prevalence in bioactive compounds. Its well-defined structure ensures reproducibility in synthetic applications.
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid structure
2171805-48-2 structure
Product name:7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid
CAS No:2171805-48-2
MF:C13H13BrN2O2
MW:309.158522367477
CID:6108057
PubChem ID:165803696

7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid
    • EN300-1267548
    • 2171805-48-2
    • Inchi: 1S/C13H13BrN2O2/c1-7(2)5-11-15-10-6-8(14)3-4-9(10)12(16-11)13(17)18/h3-4,6-7H,5H2,1-2H3,(H,17,18)
    • InChI Key: BZPOFMZLYSKOJP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C(=O)O)=NC(CC(C)C)=NC=2C=1

Computed Properties

  • Exact Mass: 308.01604g/mol
  • Monoisotopic Mass: 308.01604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 63.1Ų

7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1267548-2.5g
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid
2171805-48-2
2.5g
$2464.0 2023-06-08
Enamine
EN300-1267548-250mg
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid
2171805-48-2
250mg
$1156.0 2023-10-02
Enamine
EN300-1267548-50mg
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid
2171805-48-2
50mg
$1056.0 2023-10-02
Enamine
EN300-1267548-5000mg
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid
2171805-48-2
5000mg
$3645.0 2023-10-02
Enamine
EN300-1267548-0.05g
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid
2171805-48-2
0.05g
$1056.0 2023-06-08
Enamine
EN300-1267548-0.5g
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid
2171805-48-2
0.5g
$1207.0 2023-06-08
Enamine
EN300-1267548-5.0g
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid
2171805-48-2
5g
$3645.0 2023-06-08
Enamine
EN300-1267548-1.0g
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid
2171805-48-2
1g
$1256.0 2023-06-08
Enamine
EN300-1267548-2500mg
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid
2171805-48-2
2500mg
$2464.0 2023-10-02
Enamine
EN300-1267548-0.1g
7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid
2171805-48-2
0.1g
$1106.0 2023-06-08

Additional information on 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid

Introduction to 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid (CAS No. 2171805-48-2)

7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2171805-48-2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline family, a heterocyclic aromatic structure that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications.

The molecular structure of 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid features a bromine substituent at the 7-position and an isobutyl group at the 2-position of the quinazoline core, coupled with a carboxylic acid functional group at the 4-position. This specific arrangement of substituents imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.

In recent years, quinazoline derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The presence of the bromine atom in 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid enhances its reactivity, allowing for further functionalization and derivatization to explore new pharmacological profiles. This reactivity has made it a popular intermediate in synthetic chemistry and a key building block for designing novel therapeutic agents.

One of the most compelling aspects of 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid is its role in the development of targeted therapies. The quinazoline scaffold is known to interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways. Researchers have leveraged this property to develop compounds that selectively inhibit aberrant signaling pathways associated with diseases such as cancer. For instance, studies have shown that quinazoline derivatives can modulate the activity of tyrosine kinases, which are often overactive in cancer cells.

Recent advancements in medicinal chemistry have highlighted the importance of structure-activity relationships (SAR) in optimizing quinazoline derivatives for therapeutic use. The substitution pattern in 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid, particularly the bromine and isobutyl groups, plays a crucial role in determining its binding affinity and selectivity towards biological targets. By systematically modifying these substituents, chemists can fine-tune the pharmacological properties of the compound to enhance its efficacy and minimize potential side effects.

The carboxylic acid group in 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid also offers opportunities for further chemical manipulation. This functional group can be used to form esters, amides, or other derivatives that may improve solubility, bioavailability, or metabolic stability. Such modifications are essential for translating promising laboratory compounds into viable drug candidates.

In clinical research, 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid has been investigated as a potential lead compound for treating various diseases. Preclinical studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by disrupting key signaling pathways. Additionally, its antimicrobial properties have been explored in efforts to develop new antibiotics against resistant bacterial strains. These findings underscore the compound's versatility and its potential as a foundation for future drug development.

The synthesis of 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations have been particularly useful in constructing the complex quinazoline core.

The growing interest in 7-bromo-2-(2-methylpropyl)quinazoline-4-carboxylic acid has spurred collaborations between academic researchers and pharmaceutical companies aiming to develop novel therapeutics. These partnerships facilitate rapid translation of laboratory findings into clinical trials, bringing new treatments closer to patients who need them. The compound's unique structural features make it an attractive candidate for further exploration in drug discovery programs focused on addressing unmet medical needs.

As research continues to uncover new biological activities and mechanisms of action associated with quinazoline derivatives, compounds like 7-bromo-2-(2-methylpropyl)quinazolina carboxylic acid will remain at the forefront of medicinal chemistry innovation. Their potential applications span across multiple therapeutic areas, making them invaluable tools for scientists seeking to develop next-generation pharmaceuticals.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd